1,2-Epoxyheptane 1,2-Epoxyheptane
Brand Name: Vulcanchem
CAS No.: 5063-65-0
VCID: VC2409691
InChI: InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3
SMILES: CCCCCC1CO1
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol

1,2-Epoxyheptane

CAS No.: 5063-65-0

Cat. No.: VC2409691

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

1,2-Epoxyheptane - 5063-65-0

Specification

CAS No. 5063-65-0
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name 2-pentyloxirane
Standard InChI InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3
Standard InChI Key NMOFYYYCFRVWBK-UHFFFAOYSA-N
SMILES CCCCCC1CO1
Canonical SMILES CCCCCC1CO1

Introduction

Chemical Structure and Identification

1,2-Epoxyheptane (C₇H₁₄O) is an epoxide with a molecular weight of 114.19 g/mol . The compound features a pentyl chain attached to an epoxide ring at the terminal position. This structural arrangement grants the molecule its characteristic reactivity patterns, particularly related to the strained three-membered epoxide ring.

Several identification parameters for 1,2-Epoxyheptane include:

ParameterValue
CAS Number5063-65-0 (racemic)
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
InChIInChI=1/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3
SMILESO1CC1CCCCC
Alternative Names2-Pentyloxirane, Heptene-1,2-oxide, Pentyloxirane

The compound also exists in stereoisomeric forms, with the (R)-(+)-1,2-epoxyheptane variant (CAS: 110549-07-0) being particularly valuable in asymmetric synthesis and pharmaceutical applications .

Physical and Chemical Properties

1,2-Epoxyheptane demonstrates physical and chemical properties typical of medium-chain epoxides, with parameters that make it suitable for various chemical applications. The following table presents the key physical properties of the compound:

PropertyValueReference
Physical StateColorless to almost colorless clear liquid
Boiling Point144°C (at atmospheric pressure)
Boiling Point (reduced pressure)56°C (at 30 mmHg)
Density0.836 g/mL at 25°C
Refractive Indexn₂₀/D 1.415
Flash Point20°C (R-isomer), 34°C (racemic)
Specific Gravity0.84
Storage Temperature2-8°C (recommended)

Synthesis Methods

Several synthetic approaches exist for preparing 1,2-epoxyheptane, with methods varying based on the desired stereochemical outcome and available starting materials.

Stereoselective Synthesis of (R)-1,2-Epoxyheptane

For the preparation of enantiomerically pure (R)-1,2-epoxyheptane, a well-documented method involves the reaction of (R)-(-)-epichlorohydrin with butylmagnesium bromide followed by base-induced ring closure:

  • Stage 1: (R)-(-)-epichlorohydrin is reacted with butyl magnesium bromide at temperatures between -78°C and 0°C for 2.5 hours.

  • Stage 2: The resulting intermediate undergoes treatment with sodium hydroxide in tetrahydrofuran for 20 hours.

This synthetic route yields (R)-1,2-epoxyheptane with approximately 87% yield , making it an efficient approach for obtaining the enantiomerically pure compound.

Applications and Research Developments

1,2-Epoxyheptane finds utility in various chemical applications, primarily as a building block in organic synthesis and as a reactive intermediate.

Chemical Intermediate

The compound serves as a valuable intermediate in the synthesis of:

  • Seven-carbon diols through ring-opening reactions

  • Amino alcohols via reaction with amines

  • Functionalized ethers through reaction with alcohols

  • Building blocks for pharmaceutical and agrochemical compounds

Polymer Chemistry

Epoxides like 1,2-epoxyheptane can participate in polymerization reactions to form polyethers. Research has demonstrated the utility of similar compounds in block copolymer synthesis. For example, a recent study investigated the synthesis of polyether block copolymers using 1,2-epoxybutane and polyoxyethylene . By extension, 1,2-epoxyheptane could potentially serve in similar applications, contributing its longer carbon chain to influence polymer properties like hydrophobicity, crystallinity, and mechanical strength.

Asymmetric Synthesis

Current Research Trends

While direct research on 1,2-epoxyheptane appears limited in the current literature, several research trends involving similar epoxides suggest potential areas for future investigation:

Catalytic Systems for Stereoselective Ring-Opening

Development of new catalytic systems for controlling the regioselectivity and stereoselectivity of epoxide ring-opening reactions represents a significant area of research. Such systems could be applied to 1,2-epoxyheptane to access diverse seven-carbon building blocks with defined stereochemistry.

Green Chemistry Approaches

Sustainable methods for epoxide synthesis, including enzymatic and metal-free approaches, are gaining attention. These methods could potentially be adapted for the environmentally friendly production of 1,2-epoxyheptane.

Application in Material Science

The potential of epoxides like 1,2-epoxyheptane in developing novel polymeric materials with tailored properties represents an exciting frontier. The seven-carbon backbone could impart distinct properties to resulting materials, including altered glass transition temperatures, crystallinity, and hydrophobicity.

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